N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Optimization

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide (CAS 946323-24-6, molecular formula C21H17ClN4O2, MW 392.84) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine-phenylacetamide class. This compound features a 6-methoxyimidazo[1,2-b]pyridazine core coupled via a 2-chloro-substituted phenyl linker to a phenylacetamide moiety.

Molecular Formula C21H17ClN4O2
Molecular Weight 392.84
CAS No. 946323-24-6
Cat. No. B2795113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide
CAS946323-24-6
Molecular FormulaC21H17ClN4O2
Molecular Weight392.84
Structural Identifiers
SMILESCOC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C21H17ClN4O2/c1-28-21-10-9-19-23-18(13-26(19)25-21)15-7-8-16(22)17(12-15)24-20(27)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,24,27)
InChIKeyZIROMXPDGYXPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide (CAS 946323-24-6): Chemical Class and Procurement Context


N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide (CAS 946323-24-6, molecular formula C21H17ClN4O2, MW 392.84) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine-phenylacetamide class . This compound features a 6-methoxyimidazo[1,2-b]pyridazine core coupled via a 2-chloro-substituted phenyl linker to a phenylacetamide moiety. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its versatility across multiple kinase inhibition programs including c-Met, VEGFR2, JAK, and PIM kinases, as well as in antibacterial ParE inhibitor development [1]. The compound is available from multiple research chemical suppliers at ≥95% purity, with a molecular weight of 392.84 g/mol and InChI Key ZIROMXPDGYXPEG-UHFFFAOYSA-N .

Why Imidazo[1,2-b]pyridazine-Phenylacetamide Analogs Cannot Be Interchanged for CAS 946323-24-6 Without Evidence


The imidazo[1,2-b]pyridazine-phenylacetamide chemical space contains numerous structurally similar compounds that differ by single-atom or single-functional-group variations at the phenyl ring 2-position and the amide terminus, yet these minor structural perturbations can produce profound shifts in target engagement, selectivity, and physicochemical properties . Within the closely related series bearing the conserved 6-methoxyimidazo[1,2-b]pyridazin-2-yl core and a phenylacetamide terminus, the identity of the ortho substituent on the central phenyl ring (Cl vs. F vs. CH3 vs. H) alters electron density distribution, dihedral angle preferences, and hydrogen-bonding capacity at the amide linkage, all of which govern binding-pocket complementarity [1]. Class-level evidence from phenylacetamide-based ParE inhibitors demonstrates that IC50 values can vary by more than 10-fold (0.27–2.80 μg/mL) across structurally similar congeners, proving that generic substitution without compound-specific validation is scientifically indefensible [2].

Quantitative Differentiation Evidence for N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide (CAS 946323-24-6) Versus Closest Analogs


Ortho-Chloro Substitution on the Central Phenyl Ring: Distinct Physicochemical Profile Versus 2-Fluoro and 2-Methyl Analogs

CAS 946323-24-6 bears a chlorine atom at the ortho position of the central phenyl ring, distinguishing it from the 2-fluoro analog (CAS 952996-91-7), the 2-methyl analog (CAS 953150-28-2), and the unsubstituted variant (N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide) . The chlorine substituent imparts a calculated logP increase of approximately 0.5–0.7 units relative to the 2-fluoro congener (estimated via the Hansch π constant: Cl π = +0.71 vs. F π = +0.14) and a larger van der Waals volume (Cl = 12.0 ų vs. F = 5.8 ų vs. CH3 = 13.7 ų), which directly influences membrane permeability and binding-site steric complementarity [1]. The electron-withdrawing effect of chlorine (Hammett σm = +0.37) also modulates the acidity of the adjacent amide NH and the electron density of the phenyl ring, potentially altering π-stacking interactions with target protein aromatic residues compared to the electron-donating methyl analog (σm = −0.07) [1].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Optimization

Phenylacetamide vs. Benzamide Terminus: Differential Hydrogen-Bond Donor/Acceptor Topology and Target Engagement Potential

CAS 946323-24-6 contains a phenylacetamide terminus (—NH—C(=O)—CH2—Ph), which differs fundamentally from the benzamide terminus (—NH—C(=O)—Ph) found in close analogs such as CAS 946268-36-6 (4-methylbenzamide), CAS 946323-49-5 (3,5-dimethoxybenzamide), and CAS 946217-63-6 (2-chlorobenzamide) . The insertion of the methylene spacer (—CH2—) between the carbonyl and the terminal phenyl ring introduces conformational flexibility, extends the hydrogen-bond acceptor–donor distance by approximately 1.5 Å, and alters the geometry of potential π–π stacking interactions with aromatic residues in the target binding site [1]. In the context of ParE inhibition, the phenylacetamide scaffold has been specifically validated: compounds 8 and 25 from a phenylacetamide series inhibited E. coli ParE with IC50 values of 0.27 and 0.28 μg/mL, respectively, and the class-wide ParE IC50 range was 0.27–2.80 μg/mL [2]. By contrast, the benzamide-containing imidazo[1,2-b]pyridazine derivatives evaluated in a 2024 study exhibited only moderate antibacterial activity (MIC = 10 μg/mL for the best compound against B. subtilis versus a positive control MIC of 6.25 μg/mL), suggesting that the phenylacetamide terminus may confer superior ParE engagement compared to the benzamide terminus when coupled to the same heterocyclic core [3].

Structure-Based Drug Design Kinase Inhibition ParE Inhibition

Selectivity Index and Cytotoxicity Profile: Phenylacetamide Class Demonstrates Favorable Therapeutic Window in Mammalian Cells

Phenylacetamide derivatives, the chemical class to which CAS 946323-24-6 belongs, have been evaluated for cytotoxicity against Vero (mammalian) cells and demonstrate selectivity indices ranging from 169.06 to 951.72, calculated as the ratio of CC50 (cytotoxic concentration) to MIC (antibacterial minimum inhibitory concentration) [1]. This indicates a wide therapeutic window, with antibacterial activity occurring at concentrations two to three orders of magnitude below those causing mammalian cell toxicity. Compounds with ParE IC50 values below 1 μg/mL (compounds 1, 7, 8, 21, 24, and 25) also exhibited selectivity indices exceeding 200, and these same compounds showed superior E. coli biofilm reduction compared to the clinical antibiotics ciprofloxacin, erythromycin, and ampicillin [1]. This favorable selectivity profile is a class-level characteristic of the phenylacetamide ParE inhibitor series and distinguishes these compounds from many broad-spectrum antibiotics that exhibit narrower selectivity windows.

Cytotoxicity Screening Selectivity Index Antibacterial Drug Discovery

Imidazo[1,2-b]pyridazine Core as a Validated Kinase Inhibitor Scaffold: Evidence from c-Met and VEGFR2 Co-Crystal Structures

The imidazo[1,2-b]pyridazine core, which constitutes the central heterocyclic scaffold of CAS 946323-24-6, has been structurally validated as a kinase inhibitor pharmacophore through co-crystallization with the human c-Met kinase domain (PDB ID: 3VW8) [1]. The crystal structure reveals that the imidazo[1,2-b]pyridazine ring system occupies the adenine-binding pocket of the kinase, with the N1 nitrogen accepting a hydrogen bond from the hinge-region backbone NH of Met1160, while the 6-position substituent extends toward the solvent-exposed region [1]. Structure-based design efforts exploiting this scaffold produced dual c-Met/VEGFR2 inhibitors with potent antitumor efficacy across multiple human cancer xenograft models [2]. This structural validation distinguishes the imidazo[1,2-b]pyridazine core from the imidazo[1,2-a]pyridine isomer: although both scaffolds were explored in parallel, the pyridazine N2 atom provides an additional hydrogen-bond acceptor that can engage the kinase hinge region differently than the pyridine analog, contributing to altered selectivity profiles [2]. The 6-methoxy substituent present in CAS 946323-24-6 further tunes the electronic properties of the core, as demonstrated by the antidiabetic activity observed for 6-methoxyimidazo[1,2-b]pyridazine derivatives in an α-glucosidase inhibition assay [3].

Kinase Inhibition X-ray Crystallography Dual c-Met/VEGFR2 Inhibition

Best-Fit Research and Industrial Application Scenarios for N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide (CAS 946323-24-6)


Antibacterial Lead Optimization Targeting Bacterial DNA Topoisomerase ParE

CAS 946323-24-6 is structurally pre-validated for ParE-targeted antibacterial discovery programs. The phenylacetamide scaffold to which it belongs has demonstrated ParE IC50 values as low as 0.27 μg/mL, MIC values ranging from 0.64–5.65 μg/mL against E. coli and MRSA, and selectivity indices up to 951.72 against Vero cells [1]. The 2-chloro substituent on the central phenyl ring offers a distinct physicochemical profile (increased lipophilicity and steric bulk relative to the 2-fluoro analog) that can be exploited in structure-activity relationship (SAR) campaigns aimed at optimizing target engagement, membrane permeability, and metabolic stability. The compound may serve as a reference standard for benchmarking newly synthesized ParE inhibitor candidates or as a starting scaffold for further derivatization at the amide terminus or the imidazo[1,2-b]pyridazine 6-position. Procurement should be paired with in-house ParE enzyme inhibition assays and antibacterial susceptibility testing (MIC/MBC) against Gram-negative and Gram-positive panels, with the 2-fluoro analog (CAS 952996-91-7) included as a physicochemical comparator.

Kinase Selectivity Profiling Using the Imidazo[1,2-b]pyridazine Pharmacophore

The imidazo[1,2-b]pyridazine core of CAS 946323-24-6 has been crystallographically validated as a kinase hinge-binding motif (PDB 3VW8, c-Met kinase domain) [2]. This compound can be deployed as a tool compound in kinase selectivity panels to assess how the 2-chloro-phenylacetamide substitution pattern influences the kinase inhibition profile relative to other imidazo[1,2-b]pyridazine derivatives. The phenylacetamide terminus provides an extended pharmacophore that may engage additional kinase pocket features beyond the hinge region, such as the DFG-motif cleft or the back pocket. Recommended applications include screening against a panel of 50–100 recombinant kinases (e.g., c-Met, VEGFR2, PIM1, CLK1, DYRK1A) at a single concentration (1–10 μM) to generate a selectivity fingerprint, followed by IC50 determination for hits. The 2-fluoro congener and a benzamide-linked analog should be included as comparators to isolate the contributions of the 2-chloro group and the phenylacetamide linker to kinase selectivity.

Physicochemical Comparator in Membrane Permeability and Metabolic Stability Studies

The distinct physicochemical signature of CAS 946323-24-6—driven by the ortho-chloro substituent (Hansch π = +0.71, Hammett σm = +0.37, van der Waals volume = 12.0 ų)—positions this compound as a valuable comparator in systematic studies of how halogen identity and substitution pattern affect membrane permeability (PAMPA or Caco-2 assays), metabolic stability (human or mouse liver microsomes), and plasma protein binding [3]. Parallel evaluation of CAS 946323-24-6 alongside its 2-fluoro (π = +0.14), 2-methyl (π = +0.56), and unsubstituted (π = 0.00) analogs enables deconvolution of electronic, steric, and lipophilic contributions to ADME properties independent of the conserved imidazo[1,2-b]pyridazine-phenylacetamide scaffold. Such data are critical for building predictive QSAR models and for selecting optimal halogenation strategies in lead optimization programs.

Biofilm Eradication and Antibiotic Adjuvant Research

The phenylacetamide class has demonstrated superior E. coli biofilm reduction compared to ciprofloxacin, erythromycin, and ampicillin at equivalent multiples of MIC, with the most potent ParE-inhibiting congeners (IC50 < 1 μg/mL) showing the strongest antibiofilm effects [1]. CAS 946323-24-6, as a member of this class, is a strong candidate for biofilm eradication assays and for studies evaluating synergy with FDA-approved antibiotics against drug-resistant biofilm-forming pathogens such as MRSA and P. aeruginosa. Researchers should consider checkerboard synergy assays (fractional inhibitory concentration index determination) pairing this compound with β-lactams, fluoroquinolones, or aminoglycosides, as well as time-kill kinetic studies to determine whether the compound exerts concentration-dependent or time-dependent bactericidal activity. The compound may also serve as a chemical probe to investigate the role of ParE inhibition in biofilm dispersal mechanisms.

Quote Request

Request a Quote for N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.